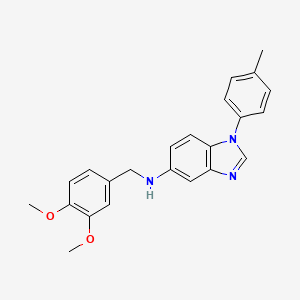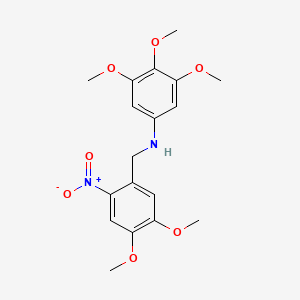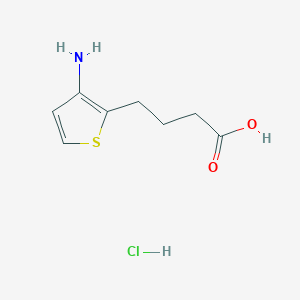![molecular formula C15H13N5O2S B4999611 5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine, commonly known as NBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NBTA is a triazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of NBTA is not fully understood. However, it has been suggested that NBTA exerts its biological activities by inhibiting the activity of various enzymes. NBTA has been found to inhibit the activity of urease, an enzyme that is involved in the conversion of urea to ammonia. NBTA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
NBTA has been found to have various biochemical and physiological effects. NBTA has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. NBTA has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NBTA is its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been found to exhibit various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of NBTA is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on NBTA. One direction is to investigate the mechanism of action of NBTA in more detail. Another direction is to explore the potential applications of NBTA in various fields, including drug development and agriculture. Additionally, future research could focus on improving the solubility and bioavailability of NBTA to enhance its efficacy.
In conclusion, NBTA is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. Future research on NBTA could focus on investigating its mechanism of action, exploring its potential applications, and improving its solubility and bioavailability.
Méthodes De Synthèse
NBTA has been synthesized using various methods, including the reaction of 4-nitrobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with phenylhydrazine and sodium hydroxide. Another method involves the reaction of 4-nitrobenzyl chloride with thiourea followed by the reaction of the resulting intermediate with hydrazine hydrate and sodium hydroxide. Both methods result in the formation of NBTA.
Applications De Recherche Scientifique
NBTA has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBTA has been shown to exhibit antifungal, antibacterial, and anticancer activities. NBTA has also been found to inhibit the activity of various enzymes, including urease and acetylcholinesterase.
Propriétés
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-1-phenyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c16-14-17-15(19(18-14)12-4-2-1-3-5-12)23-10-11-6-8-13(9-7-11)20(21)22/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLSCPRFGJCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)



![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)
![1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
